

4-(Z-Amino)-1-butanol: A Versatile Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(Z-Amino)-1-butanol

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Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of contemporary drug discovery, the rational design of small molecules with precise functionalities is paramount. Among the myriad of chemical building blocks available to medicinal chemists, bifunctional molecules that offer handles for orthogonal chemical modifications are of exceptional value. **4-(Z-Amino)-1-butanol**, also known as benzyl N-(4-hydroxybutyl)carbamate, has emerged as a key intermediate, prized for its unique combination of a protected primary amine and a primary alcohol. This strategic arrangement allows for sequential and selective chemical transformations, making it an invaluable component in the synthesis of complex molecular architectures, including proteolysis-targeting chimeras (PROTACs) and kinase inhibitors.

This in-depth technical guide provides a comprehensive overview of **4-(Z-Amino)-1-butanol** as a building block in medicinal chemistry. We will delve into its synthesis, purification, and characterization, and explore its application in the construction of sophisticated therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **4-(Z-Amino)-1-butanol** is essential for its effective use in synthesis.

Property	Value	Source
CAS Number	17996-13-3	[1]
Molecular Formula	C ₁₂ H ₁₇ NO ₃	[1]
Molecular Weight	223.27 g/mol	[1]
Appearance	White to yellow solid/powder	
Melting Point	81-84 °C	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.	

Spectroscopic Characterization:

The identity and purity of **4-(Z-Amino)-1-butanol** are confirmed through various spectroscopic techniques.

- ¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbamate carbonyl, the benzylic carbon, the aromatic carbons, and the aliphatic carbons of the butanol chain.[\[1\]](#)
- Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching, the C=O of the carbamate, and the aromatic C-H bonds.

Synthesis and Purification of **4-(Z-Amino)-1-butanol**

The synthesis of **4-(Z-Amino)-1-butanol** is typically achieved through the selective protection of the primary amine of 4-amino-1-butanol with a benzyloxycarbonyl (Z or Cbz) group. This

protection strategy is favored for its stability under a wide range of reaction conditions and the multiple methods available for its subsequent removal.[2]

Rationale for Z-Protection

The choice of the Z-group over other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is often dictated by the planned synthetic route. The Z-group is stable to the acidic conditions often used to remove Boc groups, allowing for orthogonal protection strategies in multi-step syntheses.[2] Furthermore, the Z-group can be cleanly removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.[2]

Experimental Protocol: Z-Protection of 4-Amino-1-butanol

This protocol describes a general procedure for the synthesis of **4-(Z-Amino)-1-butanol** from commercially available 4-amino-1-butanol.

Materials:

- 4-Amino-1-butanol
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3) or Sodium bicarbonate (NaHCO_3)
- Dioxane and Water (or other suitable biphasic solvent system)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- Dissolution: Dissolve 4-amino-1-butanol (1.0 equivalent) in a 1:1 mixture of dioxane and water.

- Base Addition: Add sodium carbonate (2.0-3.0 equivalents) to the solution and stir until dissolved. The base is crucial to neutralize the HCl generated during the reaction.
- Protection: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.0-1.2 equivalents) dropwise while maintaining the temperature at 0 °C. Vigorous stirring is essential to ensure efficient mixing of the biphasic reaction.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Partition the residue between ethyl acetate and water.
- Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
- Washing: Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **4-(Z-Amino)-1-butanol** by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.

Expected Yield: 85-95%

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Caption: Reaction scheme and workflow for the Z-protection of 4-amino-1-butanol.

Applications in Medicinal Chemistry

The bifunctional nature of **4-(Z-Amino)-1-butanol** makes it a versatile building block for constructing a variety of complex molecules with therapeutic potential.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.^[3] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.^[3] The linker is a critical component that dictates the efficacy of the PROTAC by influencing the formation of a stable ternary complex.^[4]

4-(Z-Amino)-1-butanol is an ideal building block for PROTAC linkers.^[5] The hydroxyl group can be used to attach the linker to the E3 ligase ligand or the target protein ligand, while the protected amine provides a handle for further elaboration of the linker or attachment to the other ligand after deprotection.

This workflow outlines a general strategy for using **4-(Z-Amino)-1-butanol** to synthesize a PROTAC.

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Caption: Conceptual workflow for PROTAC synthesis using **4-(Z-Amino)-1-butanol**.

Step-by-Step Protocol (Illustrative):

- Attachment to the First Ligand: The hydroxyl group of **4-(Z-Amino)-1-butanol** can be coupled to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) using standard esterification or Mitsunobu reaction conditions. Alternatively, the

hydroxyl group can be converted to a better leaving group (e.g., a mesylate or tosylate) for subsequent alkylation of a nucleophilic handle on the ligand.

- Deprotection of the Amine: The Z-group is then removed by catalytic hydrogenolysis. This is typically achieved by stirring the intermediate in a solvent like methanol or ethanol in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This step unmasks the primary amine.
- Attachment of the Second Ligand: The newly exposed amine is then coupled to the second ligand, which is typically functionalized with a carboxylic acid, using standard amide bond formation reagents such as HATU, HBTU, or EDC/HOBt.
- Purification: The final PROTAC is purified by preparative HPLC to yield the desired compound.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many kinase inhibitors feature a core heterocyclic scaffold decorated with various substituents that occupy the ATP-binding pocket of the kinase. The 4-aminobutanol moiety can be incorporated into these scaffolds to provide a flexible linker to a solubilizing group or a pharmacophore that extends into a nearby pocket, potentially enhancing potency and selectivity.

The primary alcohol of **4-(Z-Amino)-1-butanol** can be used as a nucleophile in substitution reactions with activated heterocyclic systems, such as chloro- or fluoro-substituted pyrimidines or quinazolines, which are common cores in kinase inhibitors. Following the coupling reaction, the Z-group can be deprotected and the resulting amine can be further functionalized.

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Caption: General synthetic strategy for incorporating **4-(Z-Amino)-1-butanol** into a kinase inhibitor.

Deprotection of the Z-Group: A Critical Step

The removal of the benzyloxycarbonyl (Z) group is a crucial step in many synthetic sequences involving **4-(Z-Amino)-1-butanol**. The most common and reliable method is catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

- **4-(Z-Amino)-1-butanol** derivative
- Palladium on carbon (10% Pd/C)
- Methanol or Ethanol
- Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

- **Dissolution:** Dissolve the Z-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
- **Catalyst Addition:** Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.
- **Hydrogenation:** Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is no longer visible.
- **Filtration and Concentration:** Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol or ethanol.
- **Isolation:** Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product can be used in the next step without further purification or can be purified by

chromatography if necessary.

Quantitative Data: Yields for this deprotection step are typically high, often exceeding 90%.

Conclusion: A Building Block of Strategic Importance

4-(Z-Amino)-1-butanol stands out as a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature, coupled with the robust and orthogonal nature of the Z-protecting group, provides chemists with a powerful tool for the systematic and efficient synthesis of complex, high-value molecules. From the modular construction of PROTAC linkers to the strategic functionalization of kinase inhibitor scaffolds, the applications of **4-(Z-Amino)-1-butanol** are continually expanding. As the demand for more sophisticated and targeted therapeutics grows, the strategic importance of such well-defined and versatile building blocks will undoubtedly continue to increase, making **4-(Z-Amino)-1-butanol** a staple in the synthetic chemist's toolbox.

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